molecular formula C16H12N2O2 B14259728 Agn-PC-0jxbe1 CAS No. 357315-48-1

Agn-PC-0jxbe1

Cat. No.: B14259728
CAS No.: 357315-48-1
M. Wt: 264.28 g/mol
InChI Key: GZBLVGZWKVRHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Agn-PC-0jxbe1 involves several steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The synthetic route typically involves the use of reagents that facilitate the formation of the compound’s unique structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Agn-PC-0jxbe1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms .

Scientific Research Applications

Agn-PC-0jxbe1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. Additionally, the compound has industrial applications, such as in the production of advanced materials and as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of Agn-PC-0jxbe1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Agn-PC-0jxbe1 can be compared with other similar compounds based on its structure and chemical properties. Similar compounds include those with analogous functional groups and molecular frameworks. For example, compounds with similar aromatic structures or those containing nitrile and amide groups may exhibit comparable reactivity and applications. Some similar compounds include AGN-PC-0CUK9P and AGN-PC-0BWTZX, which have been studied for their dual inhibitory effects on specific enzymes .

Properties

IUPAC Name

2-cyano-N-(4-hydroxyphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-11-13(10-12-4-2-1-3-5-12)16(20)18-14-6-8-15(19)9-7-14/h1-10,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBLVGZWKVRHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386559
Record name AGN-PC-0JXBE1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357315-48-1
Record name AGN-PC-0JXBE1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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